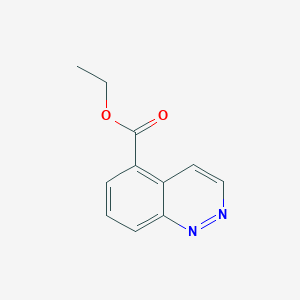

Ethyl cinnoline-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

ethyl cinnoline-5-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-4-3-5-10-8(9)6-7-12-13-10/h3-7H,2H2,1H3 |

InChI Key |

BBLVLRUWWUVBNE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=CN=NC2=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Ethyl Cinnoline 5 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Nucleus

The cinnoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the presence of the two electronegative nitrogen atoms. These atoms withdraw electron density from the carbocyclic ring, making it less nucleophilic. Reactions typically proceed through the protonated, cationic form of the substrate, which further deactivates the system. thieme-connect.de

In the parent cinnoline molecule, electrophilic attack, such as nitration, generally yields a mixture of 5- and 8-substituted products. thieme-connect.de The directing effects are complex, with the unprotonated nitrogen atom in the cinnolinium cation exerting a strong deactivating influence that affects different positions to varying degrees.

For ethyl cinnoline-5-carboxylate, the presence of an ethyl carboxylate group at the C-5 position introduces a significant electronic influence on the regioselectivity of EAS reactions. The ester group is a deactivating, electron-withdrawing group that directs incoming electrophiles primarily to the meta positions relative to itself.

Considering the inherent reactivity of the cinnoline nucleus and the directing effect of the C-5 ester group, the anticipated sites for electrophilic attack are the C-7 and, to a lesser extent, the C-3 positions. The C-8 position is ortho to the deactivating ester group and is also influenced by the adjacent heterocyclic nitrogen, making it less favorable for substitution. The C-6 position is para to the ester group and is thus strongly deactivated.

Computational methods, such as the RegioSQM method which analyzes the free energies of protonated aromatic carbons, can be employed to predict the most nucleophilic centers and thus the likely sites of electrophilic attack on complex heteroaromatic systems like this compound. amazonaws.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Electronic Effect of N1 & N2 | Electronic Effect of C5-Ester Group | Predicted Reactivity |

| C-3 | Deactivated | meta | Possible, but deactivated |

| C-4 | Deactivated | ortho | Highly Deactivated |

| C-6 | Deactivated | para | Highly Deactivated |

| C-7 | Deactivated | meta | Most Probable Site |

| C-8 | Deactivated | ortho | Highly Deactivated |

The mechanism for electrophilic aromatic substitution on this compound follows the general two-step pathway characteristic of EAS reactions. masterorganicchemistry.com

Formation of the Sigma Complex (Arenium Ion): The reaction is initiated by the attack of an electrophile (E⁺) on the π-system of the benzene (B151609) ring. This is the slow, rate-determining step as it disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation and Restoration of Aromaticity: In the second, fast step, a base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system. masterorganicchemistry.com

Mechanistic insights can be gained through various experimental and computational methods. Kinetic studies under controlled conditions can help determine the reaction rates and the influence of substituents. The use of deuterated substrates can reveal kinetic isotope effects, providing information about the rate-determining step. Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for identifying transition states, calculating the energies of intermediates, and mapping the charge distribution to predict regioselectivity.

Nucleophilic Additions and Substitutions Involving the Cinnoline System

The electron-deficient nature of the cinnoline ring makes it susceptible to nucleophilic attack, particularly at specific carbon and nitrogen centers.

The nitrogen atoms of the cinnoline ring are nucleophilic and can react with electrophiles. For instance, they can be alkylated or oxidized to form N-oxides. thieme-connect.de The carbonyl carbon of the ester group at C-5 is a primary electrophilic site, susceptible to nucleophilic acyl substitution. Reactions such as hydrolysis under acidic or basic conditions would yield cinnoline-5-carboxylic acid. evitachem.com

Nucleophilic aromatic substitution (SNAr) is also a key reaction type for cinnoline derivatives, especially when a good leaving group, such as a halogen, is present at positions like C-4. thieme-connect.deholzer-group.at Although this compound does not possess such a leaving group on the ring, this pathway is crucial for the synthesis of many functionalized cinnolines.

The general mechanism for nucleophilic addition to carbonyls involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then resolves to the final product. libretexts.org

Cinnoline derivatives can undergo ring-opening and rearrangement reactions under certain conditions. A notable transformation is the reductive rearrangement of cinnolines to indole (B1671886) derivatives. For example, the reduction of cinnoline with amalgamated zinc can lead to the formation of 1,4-dihydrocinnoline, which upon prolonged heating can rearrange to indole. thieme-connect.de This suggests that under specific reductive conditions, this compound could potentially be converted to a substituted indole derivative.

Electrochemical methods have also been shown to induce ring-expanding reactions in related heterocyclic systems, presenting another potential pathway for the transformation of the cinnoline core. rsc.org Furthermore, reactions of epoxides attached to the cinnoline ring have been shown to lead to rearrangements involving nucleophilic substitution at the C-4 position. holzer-group.at

Metal-Catalyzed Coupling Reactions and Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including cinnolines. thermofisher.comwiley-vch.deeie.gr These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Strategies for functionalizing the cinnoline scaffold often involve regioselective metalation (e.g., with zinc or magnesium reagents) followed by a cross-coupling reaction with various electrophiles. rsc.orguni-muenchen.de For a substrate like this compound, the ester group can influence the regioselectivity of such metalation reactions. Research on 6-substituted cinnolines has shown that metalation can be directed to the C-8 position. uni-muenchen.de This allows for the introduction of a wide range of substituents via subsequent palladium- or copper-catalyzed cross-coupling reactions, such as Negishi or Kumada couplings. rsc.org

The general catalytic cycle for these cross-coupling reactions, for example a Suzuki reaction, typically involves three key steps: thermofisher.com

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (or triflate) to form a palladium(II) species.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions for Functionalizing this compound Derivatives

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Potential Product |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | Aryl/Vinyl-substituted Cinnoline |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | Alkenyl-substituted Cinnoline |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted Cinnoline |

| Negishi Coupling | Organozinc Reagent | Pd(dba)₂, Ligand | Alkyl/Aryl-substituted Cinnoline |

| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | Amino-substituted Cinnoline |

This table assumes prior conversion of a C-H bond on the cinnoline ring to a C-Halogen or C-Triflate bond, or via directed metalation.

Redox Chemistry of the this compound Framework

The redox chemistry of the cinnoline ring system allows for a variety of synthetic transformations, leading to derivatives with different oxidation states and functionalities. These reactions can involve either the oxidation of the heterocyclic core or the selective reduction of specific bonds.

The oxidation of cinnoline derivatives can lead to various products, including N-oxides and ring-opened compounds, depending on the oxidant and reaction conditions. For instance, the oxidation of the methylene (B1212753) group at the 4-position of 4-ethyl-3-methylcinnoline to an acetyl group has been achieved using chromium oxide supported on alumina. bohrium.com While specific studies on the controlled oxidation of this compound are not extensively detailed in the provided results, the general principles of N-heterocycle oxidation are applicable. The nitrogen atoms in the cinnoline ring are susceptible to oxidation, which can alter the electronic properties and subsequent reactivity of the molecule.

The reduction of the cinnoline nucleus can yield dihydro- or tetrahydrocinnoline derivatives. wiley.com These transformations can be achieved using various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation. For example, the reduction of a 2-nitrophenyl hydrazone derivative with sodium dithionite can lead to the formation of a 3-methylcinnoline-4(1H)-one derivative. ijper.org An intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine (B48309) has also been developed to synthesize cinnolines, proceeding through a 2-nitrosobenzaldehyde intermediate. rsc.org

The selective reduction of the ester group in this compound to an alcohol or an aldehyde would provide further avenues for derivatization, opening up possibilities for a wider range of functional group interconversions.

| Reaction Type | Reagent | Substrate | Product | Reference |

| Methylene Oxidation | CrO₃/Al₂O₃ | 4-Ethyl-3-methylcinnoline | 3-Methyl-4-acetylcinnoline | bohrium.com |

| Reductive Cyclization | Sodium Dithionite | 2-Nitrophenyl hydrazone | 3-Methylcinnoline-4(1H)-one | ijper.org |

| Intramolecular Redox Cyclization | - | 2-Nitrobenzyl alcohol, Benzylamine | Cinnoline | rsc.org |

This table provides examples of redox reactions on cinnoline derivatives, illustrating potential transformations for the this compound framework.

Advanced Spectroscopic and Structural Elucidation of Ethyl Cinnoline 5 Carboxylate Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For ethyl cinnoline-5-carboxylate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

Based on the parent cinnoline (B1195905) structure and general substituent effects, a predicted ¹H NMR spectrum of this compound in CDCl₃ would feature distinct signals for the aromatic protons and the ethyl ester group. chemicalbook.com The protons on the pyridazine (B1198779) ring (H-3, H-4) and the benzene (B151609) ring (H-6, H-7, H-8) would appear in the aromatic region, typically between 7.5 and 9.5 ppm. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, shifted upfield.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~9.3 | Doublet | ~6.0 |

| H-4 | ~8.2 | Doublet | ~6.0 |

| H-6 | ~8.5 | Doublet | ~8.0 |

| H-7 | ~7.9 | Triplet | ~7.5 |

| H-8 | ~8.0 | Doublet | ~7.0 |

| -OCH₂CH₃ | ~4.5 | Quartet | ~7.1 |

| -OCH₂CH₃ | ~1.4 | Triplet | ~7.1 |

Note: These are hypothetical values based on known data for the cinnoline core and related structures. Actual experimental values may vary.

To confirm the assignments made from one-dimensional spectra and to establish the complete bonding framework, two-dimensional NMR experiments are essential. ipb.ptsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons, such as H-3 with H-4, and H-6 with H-7, and H-7 with H-8. researchgate.netresearchgate.net A clear correlation between the methylene quartet and the methyl triplet of the ethyl group would also be expected, confirming the ethyl ester fragment. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments map direct one-bond correlations between protons and the carbons they are attached to. youtube.com Each proton signal would correlate to a specific carbon signal, allowing for the unambiguous assignment of the ¹³C spectrum. For instance, the proton at H-6 would show a cross-peak with the carbon at C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (²J and ³J couplings). youtube.com This is crucial for connecting different parts of the molecule. Key HMBC correlations for this compound would include:

The methylene protons of the ethyl group correlating to the carbonyl carbon of the ester.

Proton H-6 correlating to the carbonyl carbon and to C-8.

Proton H-4 correlating to C-5 and the bridgehead carbon C-8a.

Variable-temperature (VT) NMR studies are performed to investigate dynamic processes such as conformational changes or restricted rotation. rsc.orgrsc.org In the case of this compound, VT-NMR could be used to probe the rotational barrier around the C5-C(O) single bond. acs.org At low temperatures, rotation might be slow enough on the NMR timescale to result in the appearance of distinct conformers (rotamers), leading to a doubling of some signals. researchgate.net As the temperature is increased, the rate of rotation would increase, causing these signals to broaden and eventually coalesce into a single, time-averaged signal. rsc.orgresearchgate.net Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for this rotational process.

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions. mdpi.commdpi.com For this compound, several types of interactions would be anticipated to dictate the crystal packing:

π-π Stacking: The planar, aromatic cinnoline ring system is likely to engage in π-π stacking interactions with neighboring molecules.

C-H···O Interactions: Weak hydrogen bonds between aromatic C-H groups and the oxygen atoms of the carboxylate group are expected to play a significant role in the supramolecular assembly. nih.gov

C-H···N Interactions: Interactions between aromatic C-H donors and the nitrogen atoms of an adjacent cinnoline ring could further stabilize the crystal structure.

Analysis of these motifs provides insight into the forces that control the solid-state architecture of the compound.

X-ray analysis allows for the precise measurement of torsional (dihedral) angles, which describe the conformation of the molecule. A key parameter for this compound would be the torsional angle between the plane of the cinnoline ring and the plane of the carboxylate group. researchgate.netaps.org This angle reveals the degree of rotation of the ester group relative to the aromatic system, which can be influenced by steric hindrance and electronic effects. researchgate.net The analysis would also quantify the planarity of the bicyclic cinnoline ring system, confirming its aromatic character in the solid state. aps.org

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~9.8 |

| c (Å) | ~12.1 |

| β (°) | ~95.0 |

| Volume (ų) | ~1000 |

| Z | 4 |

Note: This table presents hypothetical data for illustrative purposes, as no published crystal structure for this specific compound is available.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is used to determine the exact mass of the molecule with high precision, which allows for the calculation of its elemental formula. nih.gov For this compound (C₁₁H₁₀N₂O₂), the expected exact mass of the molecular ion [M+H]⁺ would be used to confirm its chemical formula.

Beyond molecular formula confirmation, HRMS coupled with tandem MS (MS/MS) is used to study the fragmentation pathways of the ion. core.ac.uk This provides valuable structural information. A plausible fragmentation pathway for this compound under electrospray ionization (ESI) conditions would likely involve: researchgate.netmdpi.com

Loss of an ethyl radical (•CH₂CH₃): Fragmentation of the ester group could lead to the loss of 29 Da.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty-type rearrangement could result in the loss of ethylene (28 Da) from the ethyl ester. youtube.com

Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond could lead to the loss of 45 Da. chempap.org

Decarbonylation: Loss of carbon monoxide (CO) from a fragment ion is a common pathway for aromatic carbonyl compounds, resulting in a loss of 28 Da.

By analyzing the exact masses of these fragment ions, the proposed structure can be confidently verified. mdpi.com

Investigation of Ion Chemistry and Gas-Phase Transformations

The study of the gas-phase ion chemistry of this compound under electron ionization (EI) mass spectrometry provides significant insights into its molecular structure and stability. The fragmentation pattern is dictated by the presence of the stable cinnoline core and the ethyl ester functional group. While direct mass spectrometric data for this compound is not extensively published, a fragmentation pathway can be proposed based on the known behavior of cinnoline and related heterocyclic esters. researchgate.netnih.govlibretexts.org

The molecular ion (M⁺•) is expected to be prominent, reflecting the stability of the aromatic system. The primary fragmentation events are anticipated to involve the ester moiety. libretexts.org One common pathway is the loss of an ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion. Another key fragmentation is the elimination of a neutral ethylene molecule (C₂H₄) through a McLafferty rearrangement, if sterically feasible, leading to a radical cation of the corresponding carboxylic acid.

Subsequent fragmentation would involve the heterocyclic core. The cinnoline ring is known to fragment via the characteristic loss of a neutral nitrogen molecule (N₂), a retro-Diels-Alder reaction, which is a diagnostic feature for many diazine systems. researchgate.net This is typically followed by the expulsion of acetylene (B1199291) (C₂H₂) from the remaining carbocyclic ring.

A summary of the proposed principal fragmentation pathways and the expected mass-to-charge ratios (m/z) for the major ions is presented below.

Table 1: Proposed Mass Spectrometric Fragmentation of this compound

| Ion | Proposed Structure/Formation | Expected m/z |

|---|---|---|

| [M]⁺• | Molecular Ion | 202 |

| [M - C₂H₅O]⁺ | Loss of ethoxy radical | 157 |

| [M - C₂H₄]⁺• | Loss of ethylene (McLafferty rearrangement) | 174 |

| [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide | 129 |

Isotopic Labeling for Mechanistic Insight into Fragmentation

To unambiguously determine the fragmentation mechanisms and ion structures proposed above, isotopic labeling is an indispensable tool. wikipedia.orgtaylorandfrancis.com This technique involves synthesizing the molecule with one or more atoms replaced by their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) and then analyzing the mass shifts in the resulting mass spectrum. nih.govnih.govresearchgate.net

For this compound, several labeling strategies could provide critical mechanistic insights:

Deuterium (B1214612) Labeling (²H): Synthesizing the ethyl ester with deuterium on the ethyl group (e.g., ethyl-d₅-cinnoline-5-carboxylate) would allow for the precise tracking of hydrogen atoms. This would confirm, for instance, if the hydrogen atom transferred during a potential McLafferty rearrangement originates from the ethyl group, as the resulting fragment ion would be shifted by one mass unit compared to the unlabeled analogue.

Oxygen-18 Labeling (¹⁸O): Incorporation of ¹⁸O into the carbonyl group of the ester (C=¹⁸O) would definitively prove the origin of the fragment resulting from the loss of carbon monoxide. The observation of a neutral loss of 30 amu (¹²C¹⁸O) instead of 28 amu (¹²C¹⁶O) would confirm that the carbonyl oxygen is expelled with the CO molecule.

Nitrogen-15 Labeling (¹⁵N): Labeling one or both nitrogen atoms of the cinnoline ring with ¹⁵N would provide conclusive evidence for the characteristic loss of N₂. If one nitrogen is labeled, the neutral loss would be 29 amu (¹⁴N¹⁵N) instead of 28 amu (¹⁴N¹⁴N). If both are labeled, the loss would be 30 amu (¹⁵N¹⁵N). This confirms that the eliminated molecule is indeed dinitrogen originating from the heterocyclic ring. nih.gov

These labeling experiments, by creating specific mass shifts, allow for the confident assignment of fragmentation pathways and help distinguish between isobaric ions, thereby providing a detailed map of the molecule's gas-phase transformations. wikipedia.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the bonding characteristics of this compound. mdpi.com The spectra are expected to show characteristic bands corresponding to the vibrations of the cinnoline ring system and the ethyl ester substituent. researchgate.netscialert.net

The most prominent features in the IR spectrum would arise from polar functional groups. The C=O stretching vibration of the ester carbonyl group is expected to produce a strong, sharp absorption band in the region of 1710-1730 cm⁻¹. ui.ac.id Two distinct C-O stretching bands associated with the ester linkage are also anticipated, typically found between 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

The aromatic cinnoline core will contribute a series of characteristic vibrations. C-H stretching modes of the aromatic protons are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group's methyl and methylene units will appear in the 2850-2980 cm⁻¹ range. irphouse.com The region between 1400 and 1650 cm⁻¹ will contain a set of medium-to-strong bands due to the C=C and C=N bond stretching vibrations within the fused heterocyclic rings. scialert.net C-H in-plane and out-of-plane bending vibrations will provide further fingerprint information in the lower wavenumber regions.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring vibrations, especially the ring-breathing modes, are often strong in the Raman spectrum, providing clear signatures for the cinnoline nucleus.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Aromatic (Cinnoline) | 3000 - 3100 | Medium | Medium |

| C-H Stretch | Aliphatic (Ethyl) | 2850 - 2980 | Medium | Medium |

| C=O Stretch | Ester | 1710 - 1730 | Strong | Medium |

| C=C / C=N Stretch | Aromatic Ring | 1400 - 1650 | Medium-Strong | Strong |

| C-H Bend | Aliphatic (Ethyl) | 1370 - 1470 | Medium | Medium |

| C-O Stretch (asymm.) | Ester (C-O-C) | 1250 - 1300 | Strong | Weak |

| C-O Stretch (symm.) | Ester (O-C-C) | 1000 - 1100 | Strong | Weak |

Electronic Absorption (UV-Vis) and Chiroptical Spectroscopy for Electronic Transitions and Molecular Chirality

Electronic Absorption (UV-Vis)

The electronic absorption spectrum of this compound, typically measured in a solvent like ethanol (B145695) or hexane, is expected to be dominated by the chromophoric cinnoline ring system. researchgate.net Aromatic N-heterocycles generally exhibit multiple strong absorption bands in the ultraviolet (UV) region, corresponding to π → π* electronic transitions. mdpi.comresearchgate.net The presence of the ester group, acting as a substituent, may cause shifts in the absorption maxima (λmax) and changes in molar absorptivity compared to the parent cinnoline molecule.

The spectrum is anticipated to show two or three distinct bands. High-energy transitions will likely occur in the far-UV region (below 250 nm), with lower-energy π → π* transitions appearing in the near-UV region (250-350 nm). Additionally, the presence of non-bonding electrons on the nitrogen atoms allows for n → π* transitions. These are generally much weaker in intensity than π → π* transitions and may appear as a shoulder on the low-energy side of the main absorption bands or be obscured by them entirely. mdpi.com

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Approximate λmax (nm) | Type of Transition | Expected Molar Absorptivity (ε) |

|---|---|---|

| ~220-250 | π → π* | High |

| ~280-330 | π → π* | Medium to High |

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light and are exclusively sensitive to chiral molecules. cas.czethz.ch The parent molecule, this compound, is achiral as it possesses a plane of symmetry and contains no stereogenic centers. Therefore, it will not exhibit any ECD or VCD signals.

However, chiroptical spectroscopy becomes a critically important tool for the stereochemical analysis of chiral derivatives of this compound. mdpi.com Chirality could be introduced by, for example:

The addition of a chiral substituent to the cinnoline ring.

The formation of a chiral complex with a metal center.

The presence of atropisomerism due to restricted rotation around a bond, if suitably substituted.

For such chiral derivatives, ECD spectroscopy would be invaluable for determining absolute configuration by comparing experimental spectra to those predicted by quantum chemical calculations. mdpi.com The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. Similarly, VCD could provide detailed conformational information in solution. Therefore, while inapplicable to the parent compound, chiroptical methods are essential for advancing the understanding of its chiral analogues. tum.dersc.org

Theoretical and Computational Chemistry of Ethyl Cinnoline 5 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For ethyl cinnoline-5-carboxylate, DFT calculations can elucidate its reactivity and potential chemical transformations.

DFT calculations are instrumental in mapping out potential reaction pathways for this compound. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive potential energy surface can be constructed. This allows for the determination of the most favorable reaction routes.

Transition state analysis is a key component of these studies. The nature of the transition state, identified by the presence of a single imaginary frequency in the vibrational analysis, provides information about the mechanism of a reaction. For instance, in electrophilic aromatic substitution reactions involving the cinnoline (B1195905) ring, DFT can be used to locate the transition states for substitution at different positions, thereby predicting the regioselectivity. The activation barrier, which is the energy difference between the reactants and the transition state, is a critical parameter for predicting reaction rates. High activation barriers suggest slow reactions, while low barriers indicate faster processes. rsc.orgresearchgate.net

Table 1: Hypothetical Activation Barriers for Electrophilic Nitration of this compound Calculated by DFT

| Position of Substitution | Activation Energy (kcal/mol) |

| C-3 | 25.8 |

| C-4 | 22.1 |

| C-6 | 28.4 |

| C-7 | 27.9 |

| C-8 | 23.5 |

Note: The data in this table is illustrative and based on general principles of reactivity for cinnoline systems.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The energy and spatial distribution of these orbitals in this compound provide crucial information about its electrophilic and nucleophilic sites. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. taylorandfrancis.com

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, complements FMO theory by providing a quantitative measure of the electron density at each atom. This helps in identifying electron-rich and electron-deficient regions of the molecule, which are prone to electrophilic and nucleophilic attack, respectively. The nitrogen atoms in the cinnoline ring, being electronegative, typically carry a partial negative charge, influencing the molecule's interaction with other reagents.

Table 2: Calculated Frontier Molecular Orbital Energies and Mulliken Atomic Charges for this compound

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Atom | Mulliken Charge (e) |

| N-1 | -0.25 |

| N-2 | -0.21 |

| C-5 (carbonyl) | +0.45 |

| O (carbonyl) | -0.52 |

| O (ester) | -0.48 |

Note: The data in this table is representative and derived from typical DFT calculations on similar heterocyclic compounds.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can explore its conformational landscape, particularly the rotation around the single bond connecting the ester group to the cinnoline ring. This is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as in a biological system or in solution.

Solvent effects play a significant role in the behavior of molecules. MD simulations explicitly including solvent molecules (e.g., water, ethanol) can provide a realistic picture of how the solvent interacts with this compound. ajchem-a.comresearchgate.net These simulations can reveal the formation of hydrogen bonds, the organization of solvent molecules around the solute, and the influence of the solvent on the conformational preferences of the molecule. ajchem-a.comresearchgate.net Such insights are vital for predicting the compound's behavior in different chemical environments. nih.govmdpi.com

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Quantum chemical calculations are highly valuable for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be achieved with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net By comparing the calculated chemical shifts with experimental data, the proposed structure of a synthesized compound can be confirmed. rsc.orgsmu.edumdpi.com

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netrsc.orgrsc.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is useful for understanding the electronic transitions within the molecule and for interpreting experimental UV-Vis spectra. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | |

| H-3 | 8.95 |

| H-4 | 7.80 |

| H-6 | 8.10 |

| H-7 | 7.65 |

| H-8 | 8.25 |

| O-CH₂ (ethyl) | 4.40 |

| CH₃ (ethyl) | 1.40 |

| ¹³C NMR Chemical Shift (ppm) | |

| C-3 | 148.2 |

| C-4 | 125.6 |

| C-4a | 129.8 |

| C-5 | 135.1 |

| C-6 | 128.4 |

| C-7 | 131.7 |

| C-8 | 129.1 |

| C-8a | 150.3 |

| C=O (ester) | 165.9 |

| O-CH₂ (ethyl) | 61.5 |

| CH₃ (ethyl) | 14.3 |

| UV-Vis Absorption (nm) | |

| λmax 1 | 315 |

| λmax 2 | 280 |

| λmax 3 | 225 |

Note: The data in this table is illustrative and based on quantum chemical calculations for analogous cinnoline and quinoline derivatives. researchgate.net

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) for Predicting Chemical Behavior

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity or selectivity. These models often use descriptors derived from computational chemistry to quantify structural features.

For a series of substituted cinnoline derivatives, QSRR/QSSR studies can elucidate the electronic and steric influences of different substituents on their chemical reactivity. Electronic effects are often described by parameters such as Hammett constants or calculated atomic charges, while steric effects can be quantified using descriptors like Taft steric parameters or calculated molecular volumes. nih.gov

By developing a QSRR model, it is possible to predict the reactivity of a new, unsynthesized cinnoline derivative based on the properties of its substituents. For this compound, the electron-withdrawing nature of the carboxylate group at the 5-position is expected to influence the reactivity of the entire ring system, particularly towards electrophilic and nucleophilic reagents. nih.gov

Table 4: Hypothetical QSRR Model for the Reactivity of Substituted Cinnolines

| Substituent at C-5 | Electronic Parameter (σp) | Steric Parameter (Es) | Observed Reactivity (log k) | Predicted Reactivity (log k) |

| -H | 0.00 | 0.00 | 1.00 | 1.02 |

| -CH₃ | -0.17 | -1.24 | 1.35 | 1.33 |

| -Cl | 0.23 | -0.97 | 0.85 | 0.87 |

| -NO₂ | 0.78 | -2.52 | 0.21 | 0.23 |

| -COOEt | 0.45 | -1.51 | 0.65 | 0.64 |

Note: The data in this table is for illustrative purposes to demonstrate the concept of a QSRR model. The model equation could be, for example, log k = β₀ + β₁σp + β₂Es.

Computational Design Principles for Novel Cinnoline Derivatives

The design of novel cinnoline derivatives, including those based on the this compound scaffold, leverages a variety of computational techniques to predict and enhance their biological activity. These in-silico methods are instrumental in understanding structure-activity relationships (SAR), identifying key molecular interactions, and rationally designing compounds with improved potency and selectivity. The overarching goal is to optimize the therapeutic potential of the cinnoline core by modifying its substituents.

One of the primary computational tools employed in the design of cinnoline derivatives is molecular docking . This technique simulates the binding of a ligand (the cinnoline derivative) to the active site of a biological target, such as an enzyme or receptor. For instance, in the development of novel cinnoline-based inhibitors of tubulin polymerization, molecular docking was used to elucidate the putative binding mode of the synthesized compounds. nih.govresearchgate.net The results of such simulations can provide insights into the specific amino acid residues that the cinnoline derivatives interact with, as well as the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions). This information is crucial for designing new derivatives with enhanced binding affinity. A study on novel 4-methylbenzo[h]cinnolines demonstrated that molecular docking could predict derivatives with high potential as tubulin polymerization inhibitors, with one derivative showing a computational Ki of 0.5 nM. nih.govelsevierpure.com

Another powerful computational approach is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. nih.govmdpi.com These methods correlate the biological activity of a series of compounds with their 3D structural properties. Two common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA). nih.gov These analyses generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are likely to increase or decrease biological activity. nih.gov For example, in a study on cinnoline-based Bruton's tyrosine kinase (BTK) inhibitors, CoMFA and CoMSIA models were established for 115 cinnoline analogues. The resulting contour maps indicated that bulky substituents at the R1 and R3 positions, as well as hydrophilic and negatively charged groups at the R1 position, were important for enhancing BTK inhibitory activity. nih.gov These principles could theoretically be applied to the this compound scaffold to guide the design of novel BTK inhibitors.

Structure-activity relationship (SAR) studies are fundamental to the design of novel derivatives. mdpi.comnih.gov While often guided by experimental data, computational methods can significantly augment SAR analysis. For instance, by comparing the predicted binding modes and interaction energies of a series of computationally designed cinnoline derivatives, researchers can identify key structural features that contribute to their biological activity. SAR studies on dibenzo[c,h]cinnolines as topoisomerase 1 (TOP1) inhibitors revealed that the presence of a methylenedioxy group on the D ring and 2,3-dimethoxy substituents on the A ring were crucial for their TOP1-targeting activity and cytotoxicity. mdpi.com Similarly, for cinnoline derivatives with dual anti-inflammatory and antibacterial properties, it was found that electron-donating groups on a benzoyl ring enhanced anti-inflammatory activity, while electron-withdrawing substituents on a phenyl group increased antibacterial activity. mdpi.com

The general workflow for the computational design of novel cinnoline derivatives, including those based on this compound, would typically involve the following steps:

Target Identification and Validation: Identifying a specific biological target relevant to a disease of interest.

Lead Identification/Scaffold Selection: Choosing a starting molecule, such as this compound, that exhibits some desired activity or has a suitable chemical scaffold.

Molecular Docking and Binding Mode Analysis: Docking the lead compound into the active site of the target to understand its binding mode and key interactions.

Virtual Library Design: Computationally generating a library of new derivatives by modifying the lead compound at various positions.

Virtual Screening and Filtering: Using molecular docking and other computational filters to predict the binding affinity and other properties of the designed derivatives, and to select the most promising candidates for synthesis.

3D-QSAR Modeling (optional): If a dataset of compounds with known activities is available, developing 3D-QSAR models to further refine the design principles.

Synthesis and Biological Evaluation: Synthesizing the most promising computationally designed derivatives and testing their biological activity to validate the computational predictions.

This iterative process of computational design, synthesis, and biological testing allows for the rational and efficient development of novel cinnoline derivatives with improved therapeutic properties.

Data Tables

| Computational Technique | Application in Cinnoline Derivative Design | Key Findings/Insights | Reference |

| Molecular Docking | Prediction of binding modes of novel cinnoline derivatives as tubulin polymerization inhibitors. | Identified derivatives with high binding affinity (computational Ki = 0.5 nM) and their interactions with the target. | nih.govelsevierpure.com |

| 3D-QSAR (CoMFA/CoMSIA) | Development of predictive models for cinnoline-based BTK inhibitors. | Revealed that bulky, hydrophilic, and negatively charged substituents at specific positions enhance inhibitory activity. | nih.gov |

| Structure-Activity Relationship (SAR) Analysis | Elucidation of key structural features for TOP1-targeting activity of dibenzo[c,h]cinnolines. | Determined the importance of specific substituent groups (methylenedioxy and dimethoxy) for biological activity. | mdpi.com |

| Molecular Docking | To understand the binding interactions of potent antibacterial cinnoline derivatives with Pseudomonas aeruginosa elastase. | Revealed the potential of this class of compounds as antibacterial agents. | researchgate.net |

Derivatization Strategies and Synthesis of Functionalized Cinnoline Analogs from Ethyl Cinnoline 5 Carboxylate

Chemical Transformations of the Ester Moiety: Hydrolysis, Amidation, and Reduction Reactions

The ester functional group at the C5-position of ethyl cinnoline-5-carboxylate serves as a versatile handle for the introduction of diverse functionalities through a variety of well-established chemical transformations. These modifications are fundamental in the synthesis of a wide range of cinnoline (B1195905) derivatives with potential applications in drug discovery and materials science.

Hydrolysis: The saponification of this compound to its corresponding carboxylic acid is a common and often initial step in many synthetic pathways. This transformation is typically achieved under basic conditions, for instance, by refluxing with an aqueous solution of sodium hydroxide (B78521) or lithium hydroxide in a co-solvent such as methanol (B129727) or ethanol (B145695). The resulting cinnoline-5-carboxylic acid is a key intermediate that can be further elaborated, for example, through coupling reactions to form amides or by participating in decarboxylation reactions.

Amidation: The direct conversion of the ester to an amide, or more commonly, the coupling of the corresponding carboxylic acid (obtained from hydrolysis) with a primary or secondary amine, is a widely employed strategy to generate a library of cinnoline-5-carboxamides. Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt), or propylphosphonic anhydride (B1165640) (T3P®) can efficiently facilitate this transformation. This approach allows for the introduction of a vast array of substituents, significantly impacting the steric and electronic properties of the final molecule.

Reduction: The reduction of the ester moiety in this compound to the corresponding primary alcohol, (cinnolin-5-yl)methanol, provides another avenue for derivatization. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures. The resulting hydroxymethyl group can be further functionalized, for example, through oxidation to the aldehyde, conversion to a leaving group for nucleophilic substitution, or etherification.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | NaOH (aq), EtOH, Reflux | Cinnoline-5-carboxylic acid |

| Amidation | 1. NaOH, H2O/EtOH 2. Amine, EDC, HOBt, DMF | Cinnoline-5-carboxamide |

| Reduction | LiAlH4, THF, 0 °C to rt | (Cinnolin-5-yl)methanol |

Direct Functionalization of the Cinnoline Ring System via Peripheral Modifications

Beyond the modification of the ester group, the cinnoline ring itself is amenable to direct functionalization, allowing for the introduction of substituents at various positions on the bicyclic core. These peripheral modifications are crucial for fine-tuning the electronic properties and biological activity of the resulting analogs. Electrophilic aromatic substitution reactions on the cinnoline ring are generally directed to the benzene (B151609) portion of the molecule.

For instance, nitration of the cinnoline ring system can be achieved using standard nitrating agents. The position of nitration is influenced by the existing substituents and the reaction conditions. Subsequent reduction of the nitro group to an amino group provides a handle for further functionalization, such as diazotization followed by Sandmeyer reactions or amide bond formation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have become indispensable tools for the functionalization of halogenated cinnoline precursors. For these reactions to be applied to this compound, a halogen atom would typically need to be introduced onto the cinnoline ring first, for example, through electrophilic halogenation or via synthesis from a halogenated precursor. These cross-coupling reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of aryl, alkyl, and alkynyl groups.

Synthesis of Polycyclic and Fused Heterocyclic Systems Incorporating the Cinnoline Core

The cinnoline nucleus can serve as a scaffold for the construction of more complex polycyclic and fused heterocyclic systems. This compound can be a key starting material in multi-step synthetic sequences leading to these larger architectures. One common strategy involves the elaboration of functional groups on the cinnoline ring to participate in intramolecular cyclization reactions.

For example, a substituent introduced at the C4- or C6-position with appropriate functionality can be induced to cyclize with the C5-ester or a derivative thereof. This can lead to the formation of novel tricyclic or tetracyclic systems with unique three-dimensional structures. The specific nature of the fused ring will depend on the nature of the reacting functional groups and the cyclization conditions employed. These complex heterocyclic systems are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities.

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The development of stereoselective and asymmetric methods for the synthesis of chiral derivatives of this compound is a more recent and challenging area of research. The introduction of chirality can have a profound impact on the biological activity of a molecule, as different enantiomers often exhibit distinct pharmacological profiles.

One hypothetical approach to introduce chirality could involve the asymmetric reduction of a suitably functionalized cinnoline precursor. For example, if a ketone were present on a side chain attached to the cinnoline ring, its asymmetric reduction using a chiral reducing agent or a catalyst could generate a chiral alcohol.

Another strategy could involve the use of chiral auxiliaries. A chiral alcohol could be used to transesterify the ethyl ester of cinnoline-5-carboxylate, and the resulting diastereomeric esters could then be separated by chromatography. Subsequent reactions on the cinnoline ring, guided by the chiral auxiliary, could proceed with stereocontrol. The auxiliary could then be removed to yield the enantiomerically enriched cinnoline derivative. While specific examples for this compound are not widely reported, these general principles of asymmetric synthesis are applicable to this system.

Advanced Academic Applications of Ethyl Cinnoline 5 Carboxylate in Chemical Research

Role as a Privileged Scaffold in Ligand Design for Homogeneous Catalysis

The cinnoline (B1195905) core, with its two nitrogen atoms, presents a compelling structural motif for the design of ligands in homogeneous catalysis. The nitrogen atoms can act as coordination sites for transition metals, and the rigid aromatic framework can provide a well-defined steric and electronic environment around the metal center. Ethyl cinnoline-5-carboxylate offers a functional handle—the ethyl ester group—that can be readily modified to introduce additional coordinating groups or to tune the ligand's properties.

Synthesis of Cinnoline-Based Ligands for Transition Metal-Catalyzed Reactions

The synthesis of ligands derived from this compound can be envisioned through several synthetic routes. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to introduce new donor atoms. For instance, reaction with chiral amino alcohols could yield bidentate N,O-ligands. Alternatively, the ester can be reduced to an alcohol, which can then be converted to a phosphine (B1218219) or other coordinating group. The cinnoline ring itself can also be functionalized to introduce additional coordinating moieties.

Table 1: Potential Cinnoline-Based Ligands Derived from this compound

| Ligand Type | Potential Synthesis Route from this compound | Potential Metal Coordination |

|---|---|---|

| N,N-Bidentate | Amidation of the carboxylic acid (derived from the ester) with a nitrogen-containing moiety. | Palladium, Rhodium, Iridium |

| N,O-Bidentate | Amidation with a chiral amino alcohol. | Copper, Zinc, Ruthenium |

These synthetic strategies would allow for the creation of a library of cinnoline-based ligands with varying steric and electronic properties, which could then be screened for their efficacy in a range of transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and hydroformylations.

Application in Enantioselective and Diastereoselective Chemical Transformations

The development of chiral ligands is crucial for enantioselective catalysis. The cinnoline scaffold provides a rigid backbone onto which chirality can be introduced. By synthesizing chiral ligands derived from this compound, it may be possible to develop highly enantioselective catalysts. For example, a chiral diamine ligand synthesized from this compound could be used in asymmetric hydrogenation reactions to produce enantiomerically enriched products. The defined geometry of the cinnoline core could lead to well-organized transition states, resulting in high levels of stereocontrol. While specific examples of this compound in enantioselective catalysis are not yet widely reported, the principles of ligand design suggest its significant potential in this area.

Building Block in the Synthesis of Complex Organic Architectures and Analogues (Excluding Biological Context)

Beyond its use in catalysis, this compound can serve as a versatile building block for the construction of complex organic molecules with unique architectures. The presence of multiple functional groups and the aromatic core allows for a variety of chemical transformations.

The ester group can be used as a handle for chain extension or for the introduction of other functional groups. The nitrogen atoms in the cinnoline ring can be quaternized or oxidized to further modify the electronic properties of the molecule. The benzene (B151609) ring of the cinnoline scaffold can undergo electrophilic aromatic substitution, allowing for the introduction of substituents at various positions. These modifications can be used to construct larger, polycyclic aromatic systems or to create novel molecular clefts and cavities. For instance, palladium-catalyzed cross-coupling reactions could be employed to attach other aromatic or aliphatic groups to the cinnoline core, leading to the formation of extended π-systems or complex three-dimensional structures.

Precursor in Fundamental Materials Science Research

The unique photophysical and electronic properties of the cinnoline ring system make it an attractive component for the development of new materials. This compound can serve as a key precursor for the synthesis of cinnoline-containing monomers and their subsequent polymerization to create functional polymers with interesting optical and electronic properties.

Synthesis of Cinnoline-Containing Monomers for Polymer Chemistry

To be incorporated into a polymer, this compound needs to be converted into a monomer bearing polymerizable functional groups. This can be achieved through various synthetic modifications. For example, the introduction of vinyl or ethynyl (B1212043) groups onto the cinnoline ring would allow for polymerization via radical or transition metal-catalyzed polymerization methods. The ester group can also be modified to introduce polymerizable functionalities. The resulting monomers can then be homopolymerized or copolymerized with other monomers to create a range of materials with tailored properties.

Incorporation into π-Conjugated Systems for Fundamental Photophysical and Optoelectronic Research

Cinnoline-containing polymers, particularly those with a conjugated backbone, are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the cinnoline ring can influence the electronic properties of the resulting polymer.

Research has shown that poly(arylene ethynylene)s containing a cinnoline core can be synthesized in high yields. These polymers exhibit interesting fluorescence properties. For instance, the fluorescence of such polymers in solution has been shown to be highly sensitive to quenching by palladium ions (Pd²⁺), suggesting potential applications in chemical sensing.

Table 2: Photophysical Properties of a Cinnoline-Containing Poly(arylene ethynylene)

| Property | Value |

|---|---|

| Absorption Maximum (λabs) | ~400-450 nm |

| Emission Maximum (λem) | ~450-500 nm |

| Fluorescence Quantum Yield (ΦF) | Moderate |

These findings highlight the potential of incorporating the cinnoline scaffold, derivable from precursors like this compound, into π-conjugated systems to create materials with tunable photophysical and electronic properties for fundamental research and potential applications in optoelectronics.

Emerging Trends and Future Research Directions in Ethyl Cinnoline 5 Carboxylate Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The pursuit of sustainable and efficient synthetic routes to complex molecules is a cornerstone of modern organic chemistry. For Ethyl cinnoline-5-carboxylate, research is increasingly focused on developing methodologies that maximize atom economy, reduce waste, and simplify reaction procedures. Traditional methods for cinnoline (B1195905) synthesis often involve multi-step sequences and the use of stoichiometric and sometimes hazardous reagents.

Emerging trends are shifting towards transition-metal-catalyzed cross-coupling reactions and C-H activation strategies. These approaches offer the potential for more direct and convergent syntheses of the cinnoline core, followed by or integrated with the introduction of the ethyl carboxylate group at the 5-position. For instance, palladium- or copper-catalyzed cyclization reactions of appropriately substituted precursors could provide a more atom-economical route to the cinnoline ring system.

Table 1: Comparison of Synthetic Methodologies for Cinnoline Derivatives

| Methodology | Advantages | Disadvantages |

| Classical Methods | Well-established procedures. | Often multi-step, low atom economy, may use hazardous reagents. |

| Metal-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance. | Catalyst cost and removal, potential for metal contamination. |

| C-H Activation | High atom economy, direct functionalization. | Can require harsh conditions, regioselectivity challenges. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste. | Complex optimization, potential for side reactions. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. | Specialized equipment required, scalability can be a concern. |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The reactivity of the cinnoline ring is influenced by the presence and position of its substituents. The electron-withdrawing nature of the ethyl carboxylate group at the 5-position is expected to significantly impact the electronic properties of the bicyclic system, opening up avenues for exploring novel chemical transformations.

Future research will likely focus on understanding and exploiting the unique reactivity of this compound. This includes investigating its behavior in various pericyclic reactions, such as Diels-Alder or [3+2] cycloadditions, where the substituted cinnoline could act as either the diene or dienophile. The electron-deficient nature of the ring system may also facilitate nucleophilic aromatic substitution (SNAr) reactions at specific positions, allowing for the introduction of a wide range of functional groups.

Moreover, the development of novel catalytic systems to achieve regioselective functionalization of the cinnoline core is a promising direction. This could involve directed C-H functionalization, where a directing group guides a catalyst to a specific C-H bond, enabling precise modification of the molecule. The exploration of photochemical and electrochemical transformations of this compound also represents an exciting frontier for discovering unprecedented reactivity.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing how chemical research is conducted. These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the ability to rapidly screen and optimize reaction conditions.

For the synthesis and derivatization of this compound, flow chemistry presents an opportunity to overcome some of the challenges associated with traditional methods. The precise control over parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities. Furthermore, the generation and use of reactive intermediates can be performed more safely in a continuous flow system.

Automated synthesis platforms, coupled with high-throughput screening, will enable the rapid generation of libraries of this compound derivatives. This is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. By systematically varying the substituents on the cinnoline core, researchers can quickly identify compounds with desired properties. The future will likely see the development of fully automated workflows for the synthesis, purification, and analysis of these compounds.

Advanced Computational Methodologies for Rational Design and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, molecular properties, and reactivity. For this compound, advanced computational methodologies, such as Density Functional Theory (DFT), are being employed for rational design and to elucidate the intricacies of its chemical behavior.

DFT calculations can be used to predict the geometric and electronic structure of this compound, as well as to model its reactivity in various chemical transformations. This allows for the in-silico screening of potential reaction pathways and catalysts, guiding experimental efforts and saving significant time and resources. For example, computational studies can help in understanding the regioselectivity of functionalization reactions and in designing precursors for more efficient synthetic routes.

Furthermore, computational methods are crucial for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of how a transformation occurs. This knowledge is invaluable for optimizing reaction conditions and for the rational design of new reactions. Time-dependent DFT (TD-DFT) can also be used to predict the photophysical properties of this compound and its derivatives, guiding their potential application in areas such as organic electronics.

Potential for Interdisciplinary Collaborations in Fundamental Chemical Sciences

The unique structural and electronic properties of this compound make it a promising candidate for a wide range of applications, fostering collaborations across different disciplines of the chemical sciences. The inherent biological activity of the broader cinnoline class of compounds suggests significant potential in medicinal chemistry.

Collaborations with computational chemists, as mentioned previously, are vital for rational drug design. Furthermore, partnerships with biochemists and pharmacologists will be essential to evaluate the biological activity of novel this compound derivatives against various therapeutic targets. The cinnoline scaffold has been associated with a diverse range of pharmacological activities, and the specific substitution pattern of this ethyl ester could lead to new therapeutic agents.

In the realm of materials science, the photophysical properties of cinnoline derivatives could be harnessed for the development of novel organic light-emitting diodes (OLEDs), sensors, or photodynamic therapy agents. This would necessitate collaborations with materials scientists and physicists to design and characterize new materials based on the this compound core. The exploration of its coordination chemistry with various metals could also lead to new catalysts or functional materials, opening up collaborations with inorganic and organometallic chemists. The rich chemistry and potential applications of this compound thus provide a fertile ground for synergistic interdisciplinary research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl cinnoline-5-carboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with literature reviews to identify precursor compounds (e.g., cinnoline derivatives) and esterification protocols. Use kinetic studies to optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, ethyl carboxylate synthesis often employs reflux conditions with sulfuric acid as a catalyst . Validate purity via thin-layer chromatography (TLC) and adjust stoichiometry based on gas chromatography (GC) yield monitoring. Statistical tools like Design of Experiments (DoE) can identify critical variables for optimization .

| Example Reaction Optimization Table |

|---|

| Condition |

| ----------------------------------------- |

| Ethanol, H₂SO₄, 80°C |

| DMF, DBU, 100°C |

| Toluene, TsOH, 70°C |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Prioritize nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H/¹³C NMR for functional groups and regiochemistry). Compare experimental IR spectra with computational predictions (e.g., DFT calculations) to validate carbonyl and aromatic vibrations. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity assessment, use HPLC with a C18 column and UV detection at λ = 254 nm .

| Key Spectroscopic Data (Reference) |

|---|

| ¹³C NMR (CDCl₃) |

| HRMS |

Advanced Research Questions

Q. How can computational chemistry guide the prediction of this compound’s reactivity in novel reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). These predict nucleophilic/electrophilic sites and potential reaction pathways. Molecular docking studies can further elucidate biological interactions if applicable. Use software like Gaussian or ORCA, and validate predictions with experimental kinetics .

Q. What strategies resolve contradictions in reported biological activities or physicochemical properties of this compound?

- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., solvent effects, assay protocols). Reproduce key experiments under controlled conditions, documenting all parameters (e.g., pH, temperature). Use statistical tools like ANOVA to assess variability between studies. Cross-validate findings with independent labs to confirm reproducibility .

| Common Data Contradictions & Solutions |

|---|

| Issue |

| -------------------------- |

| Discrepant solubility |

| Variable IC₅₀ values |

Q. How should researchers design crystallographic studies to resolve ambiguities in the solid-state structure of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in aprotic solvents (e.g., ethyl acetate/hexane). Collect X-ray diffraction data using a Bruker D8 Venture system, and refine structures with SHELXL. Analyze packing motifs and hydrogen-bonding networks to explain polymorphism or stability differences. Publish CIF files in repositories like the Cambridge Structural Database for peer validation .

Data Presentation and Reproducibility Guidelines

- Ethical Compliance : Disclose ethics committee approvals for biological studies and ensure animal/human protocols follow NIH or EU directives .

- Statistical Reporting : Include confidence intervals, p-values, and effect sizes in tables. Use tools like R or Prism for regression analysis .

- Data Deposition : Share raw NMR, HPLC, and crystallographic data in public repositories (e.g., PubChem, Zenodo) to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.